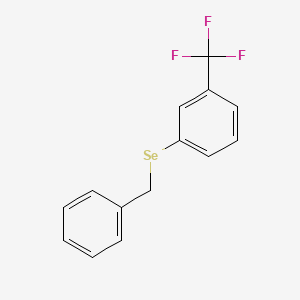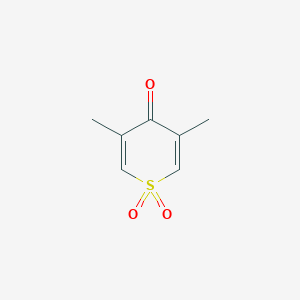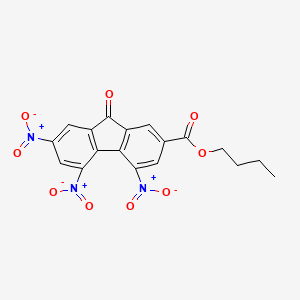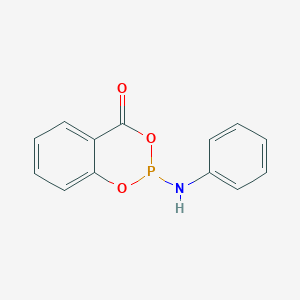
1-(Benzylselanyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylselanyl)-3-(trifluoromethyl)benzene is an organoselenium compound characterized by the presence of a benzylselanyl group and a trifluoromethyl group attached to a benzene ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylselanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the benzylselanyl group and the trifluoromethyl group onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzylselanyl halide reacts with a trifluoromethylated benzene derivative under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylselanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted benzene derivatives with the nucleophile replacing the trifluoromethyl group.
Applications De Recherche Scientifique
1-(Benzylselanyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a candidate for studying the biological roles of selenium in enzymes and other biomolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Benzylselanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its selenium and trifluoromethyl groups. The selenium atom can form bonds with various biomolecules, influencing their structure and function. The trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 1-(Phenylselanyl)-3-(trifluoromethyl)benzene
- 1-(Benzylselanyl)-4-(trifluoromethyl)benzene
- 1-(Benzylselanyl)-3-(difluoromethyl)benzene
Comparison: 1-(Benzylselanyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the benzylselanyl and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions compared to similar compounds with different substituent positions or different substituents altogether. The trifluoromethyl group, in particular, imparts distinct electronic properties that can affect the compound’s behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
61634-72-8 |
|---|---|
Formule moléculaire |
C14H11F3Se |
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
1-benzylselanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3Se/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
RDKFLTCVCXKWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Se]C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)

![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)





